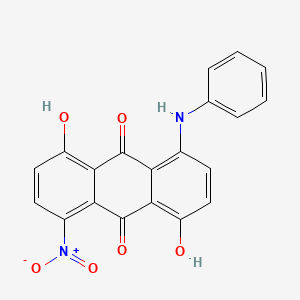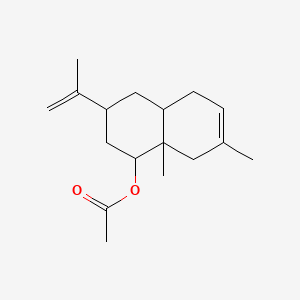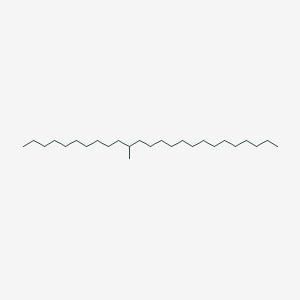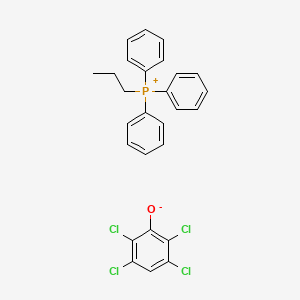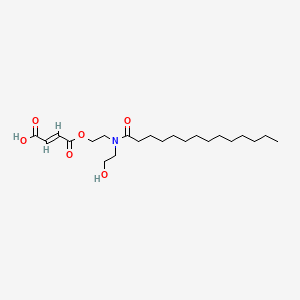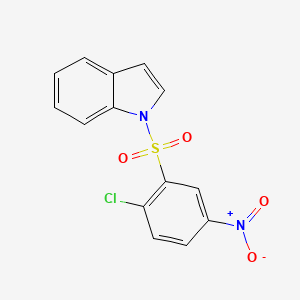
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-((2-chloro-5-nitrophényl)sulfonyl)- est un composé appartenant à la famille de l'indole, connue pour ses diverses activités biologiques et pharmacologiques. Les dérivés de l'indole ont été largement étudiés en raison de leur présence dans de nombreux produits naturels et de leurs applications thérapeutiques potentielles .
Méthodes De Préparation
La synthèse de 1H-Indole, 1-((2-chloro-5-nitrophényl)sulfonyl)- implique généralement la réaction de dérivés de l'indole avec des chlorures de sulfonyle dans des conditions spécifiques. Une méthode courante comprend l'utilisation de l'acétate de palladium(II) comme catalyseur en présence d'un ligand bidentate et d'une base soluble comme la triéthylamine. La réaction est réalisée sous reflux dans un mélange de toluène/acétonitrile à des températures élevées . Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour l'échelle et l'efficacité.
Analyse Des Réactions Chimiques
1H-Indole, 1-((2-chloro-5-nitrophényl)sulfonyl)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, souvent en utilisant des réactifs comme le gaz hydrogène en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes, tandis que la réduction peut produire des dérivés aminés.
Applications de la Recherche Scientifique
1H-Indole, 1-((2-chloro-5-nitrophényl)sulfonyl)- a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Médecine : Ce composé et ses dérivés sont étudiés pour leurs effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'Action
Le mécanisme d'action de 1H-Indole, 1-((2-chloro-5-nitrophényl)sulfonyl)- implique son interaction avec diverses cibles moléculaires. Le cycle indole peut se lier à plusieurs récepteurs, influençant les voies biologiques. Par exemple, il peut inhiber des enzymes spécifiques ou moduler l'activité des récepteurs, conduisant à ses effets pharmacologiques observés .
Applications De Recherche Scientifique
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-((2-chloro-5-nitrophényl)sulfonyl)- peut être comparé à d'autres dérivés de l'indole tels que :
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- N-arylsulfonyl-3-acétylindole
Ces composés partagent des caractéristiques structurales similaires mais diffèrent dans leurs substituants spécifiques, conduisant à des variations dans leurs activités biologiques et leurs applications .
Propriétés
Numéro CAS |
173908-28-6 |
|---|---|
Formule moléculaire |
C14H9ClN2O4S |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
1-(2-chloro-5-nitrophenyl)sulfonylindole |
InChI |
InChI=1S/C14H9ClN2O4S/c15-12-6-5-11(17(18)19)9-14(12)22(20,21)16-8-7-10-3-1-2-4-13(10)16/h1-9H |
Clé InChI |
NZHLRWLURWLIGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)
![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
